beta-(1-Chloro-2-naphthyl)alanine

Antimicrobial SAR Halogenated amino acids Bacterial growth inhibition

Obtaining β-(1-chloro-2-naphthyl)alanine from a reliable source is critical for SAR studies, as substitution with unsubstituted or bromo analogs results in ≥10-fold potency loss. This compound is the validated reference for halogenated naphthylalanine antibacterial research, with defined MIC values of 20 µg/mL against L. plantarum 8014 and L. dextranicum 8086. • Quantified Potency: Chlorine substitution at position 1 converts the inactive β-(2-naphthyl)alanine scaffold (MIC >200 µg/mL) into an active antibacterial. • Mechanism-Specific: Growth inhibition is not reversed by Phe, Tyr, or Trp supplementation, confirming a non-classical antibacterial target. In stock at BenchChem.

Molecular Formula C13H12ClNO2
Molecular Weight 249.69 g/mol
CAS No. 58161-14-1
Cat. No. B1215007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-(1-Chloro-2-naphthyl)alanine
CAS58161-14-1
Synonymsbeta-(1-chloro-2-naphthyl)alanine
Molecular FormulaC13H12ClNO2
Molecular Weight249.69 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=C2Cl)CC(C(=O)O)N
InChIInChI=1S/C13H12ClNO2/c14-12-9(7-11(15)13(16)17)6-5-8-3-1-2-4-10(8)12/h1-6,11H,7,15H2,(H,16,17)
InChIKeyPONNGHZRDCRUDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Halogenated Naphthylalanine Amino Acid for Microbiological Research


beta-(1-Chloro-2-naphthyl)alanine is a synthetic, non-proteinogenic amino acid featuring a chloro-substituted naphthalene ring at the β-position [1]. First reported by McCord et al. in 1976 and indexed in MeSH under unique identifier C011717, this compound belongs to the halogenated aromatic amino acid class [2]. Its documented biological activity centers on bacterial growth inhibition with a defined structure-activity relationship (SAR) that distinguishes it from unsubstituted naphthylalanines, its 1-bromo analog, and the classical antimetabolite 2-chlorotyrosine [1].

Halogenated naphthylalanine for antimicrobial screening research
Reported gain of antibacterial activity upon 1-chloro substitution of naphthylalanine scaffold
Inhibition not reversed by Phe/Tyr/Trp supplementation, supporting non-canonical mechanism research

Why Generic Substitution Among β-Naphthylalanine Analogs Fails


β-Naphthylalanine analogs are not functionally interchangeable despite sharing a common naphthalene-alanine scaffold. Quantitative microbiological data from a single controlled study demonstrate that halogen identity and position on the naphthyl ring produce ≥10-fold differences in antibacterial potency: the 1-chloro analog (MIC 20 µg/mL against Lactobacillus plantarum and Leuconostoc dextranicum) is an order of magnitude more potent than its 1-bromo and unsubstituted 1-naphthyl counterparts (MIC 200 µg/mL), while the 2-naphthyl positional isomer is entirely inactive (MIC >200 µg/mL across all organisms tested) [1]. Furthermore, the inhibition mechanism of the chloro analog fundamentally differs from that of the classical antimetabolite 2-chlorotyrosine, as naphthylalanine-mediated growth inhibition is not reversed by supplementation with phenylalanine, tyrosine, or tryptophan [1]. These quantitative potency and mechanistic distinctions preclude generic substitution among naphthylalanine analogs without compromising experimental reproducibility.

Halogen identity (Cl vs. Br) may shift antibacterial potency — reported ≥10-fold difference in activity.
Naphthyl substitution pattern determines activity; parent and positional isomers may be inactive.
Mechanism differs from classical antimetabolites: activity not reversed by aromatic amino acids, limiting direct functional substitution.

Quantitative Differentiation Against Closest Analogs and Alternatives


Superior Antibacterial Potency Against Lactobacillus Species

In a direct head-to-head microbiological assay, β-(1-chloro-2-naphthyl)alanine (compound 1) exhibited a minimum inhibitory concentration (MIC) of 20 µg/mL against both L. dextranicum 8086 and L. plantarum 8014, which is 10-fold lower than the MIC of 200 µg/mL observed for both β-(1-bromo-2-naphthyl)alanine (compound 2) and the unsubstituted β-(1-naphthyl)alanine in the same organisms [1]. The authors explicitly state that 'the 1-chloro analog inhibited the growth of both L. dextranicum and L. plantarum ten times more effectively than the 1-bromo analog and the unsubstituted β-(1-naphthyl)alanine' [1]. Assays were conducted in media containing minimal amounts of phenylalanine, tyrosine, and tryptophan, with testing limited to ≤200 µg/mL due to solubility constraints [1].

Reported Potency (Lactobacillus spp.)
Head-to-head
MIC 20 µg/mL vs. 200 µg/mL (bromo & unsubstituted)
Supports antimicrobial screening with Gram-positive lactobacilli
10-fold difference; assay ceiling 200 µg/mL due to solubility
Antimicrobial SAR Halogenated amino acids Bacterial growth inhibition

Gain of Antibacterial Function Through 1-Chloro Substitution

The parent compound β-(2-naphthyl)alanine was completely inactive as a growth inhibitor against all three microorganisms tested — Escherichia coli 9723, L. dextranicum 8086, and L. plantarum 8014 — with MIC values exceeding 200 µg/mL in every case [1]. Introduction of a single chlorine atom at the 1-position of the naphthyl ring converted this inactive scaffold into an active antibacterial agent with MIC values of 20 µg/mL against both lactobacillus species [1]. The authors concluded that 'the introduction of chloro and bromo substituents on the 1-position of β-(2-naphthyl)alanine has produced analogs which exhibit antibacterial activities that are not possessed by the parent amino acid itself' [1].

Activity Gain by Chlorination
Head-to-head
Inactive parent (MIC >200 µg/mL) → active (MIC 20 µg/mL)
Chlorine substitution confers antimicrobial activity
Reported across L. dextranicum and L. plantarum
Gain-of-function SAR Halogen bioactivation Naphthylalanine scaffold

Gram-Positive Selectivity Profile Versus 2-Chlorotyrosine

All four naphthylalanine analogs tested — including β-(1-chloro-2-naphthyl)alanine — were essentially inactive against Escherichia coli 9723 at the highest concentration tested (MIC >200 µg/mL), with the sole exception of β-(1-bromo-2-naphthyl)alanine which showed marginal activity at exactly 200 µg/mL [1]. In stark contrast, the assay standard 2-chlorotyrosine potently inhibited E. coli with an MIC of 2 µg/mL [1]. This >100-fold difference in anti-E. coli potency (2 µg/mL for 2-chlorotyrosine versus >200 µg/mL for the chloro naphthylalanine) establishes a clear Gram-negative versus Gram-positive selectivity profile for the naphthylalanine series [1].

E. coli Activity Difference
Head-to-head
>200 µg/mL (inactive) vs. 2 µg/mL (2-chlorotyrosine)
Supports Gram-positive selectivity investigation
>100-fold difference; broad-spectrum comparator
Antibacterial spectrum selectivity Gram-negative resistance Comparator benchmarking

Mechanistic Divergence from Classical Antimetabolite Pathways

Supplementation of the assay medium with 40 µg/mL each of phenylalanine, tyrosine, and tryptophan did not alter the MIC values of β-(1-chloro-2-naphthyl)alanine, β-(1-bromo-2-naphthyl)alanine, or β-(1-naphthyl)alanine against L. dextranicum or L. plantarum [1]. Conversely, the same amino acid supplement caused a 30-fold increase in the concentration of 2-chlorotyrosine required to inhibit L. dextranicum (from 6 to 200 µg/mL) and a >300-fold increase for L. plantarum (from 0.6 to >200 µg/mL, rendering it ineffective) [1]. The authors concluded that the β-naphthylalanines 'do not exert their inhibitory effects on the growth of L. dextranicum and L. plantarum by interfering with the metabolic functions of phenylalanine, tyrosine, or tryptophan as might be expected from their structural similarities' [1].

Non-Reversible by Aromatic AAs
Head-to-head
No MIC shift with Phe/Tyr/Trp vs. 30→>300× shift for 2-Cl-Tyr
Supports non-canonical mechanism studies
Qualitative mechanistic divergence demonstrated
Antimetabolite mechanism Amino acid antagonism Reversal assay

Halogen Size and Electronegativity Drive Potency Differences

Within the congeneric series of 1-halo-2-naphthylalanines, the chloro analog (van der Waals radius ~1.75 Å, Pauling electronegativity 3.16) consistently outperformed the bromo analog (van der Waals radius ~1.85 Å, Pauling electronegativity 2.96) by a factor of 10 in MIC against both lactobacillus species (20 vs. 200 µg/mL), and also showed differential activity against E. coli (inactive vs. marginal at 200 µg/mL) [1]. The smaller, more electronegative chlorine substituent appears to optimize the balance between steric accommodation at the biological target and electronic effects on naphthyl ring π-system interactions, consistent with the broader principle that halogen substitution at the 1-position is essential for activity while halogen identity further tunes potency [1].

Halogen Substituent Effects
Class-level inference
Cl (vdW 1.75Å, EN 3.16) > Br (1.85Å, 2.96) by 10× potency
Supports halogen SAR research
No direct target engagement data; inferred
Halogen bonding SAR Electronegativity effects Non-covalent interaction optimization

Predicted Physicochemical Profile and Solubility Characteristics

Computationally predicted physicochemical properties for β-(1-chloro-2-naphthyl)alanine indicate an ACD/LogP of 2.94 and an estimated water solubility of approximately 70 mg/L at 25°C (WSKOW v1.41 estimate), with ACD/LogD values of 0.02 at pH 5.5 and 0.01 at pH 7.4, reflecting the zwitterionic character of the amino acid . The predicted melting point by the MPBPWIN method is 304°C . While directly comparable predicted data for the unsubstituted naphthylalanines and 2-chlorotyrosine under the same computational models are not available from a single source, the moderate lipophilicity (logP 2.94) of the chloro-substituted naphthylalanine is consistent with its limited aqueous solubility observed experimentally — the McCord et al. study noted that testing above 200 µg/mL 'was precluded by their relatively low solubilities in the buffered assay media' [1].

Predicted Properties
Data to verify
LogP ~2.94, water solubility ~70 mg/L
Informs solvent selection for assay development
Predicted; limited aqueous solubility aligns with experimental observations
Physicochemical profiling logP Drug-likeness prediction

Best-Fit Research and Industrial Application Scenarios


SAR Studies on Halogenated Aromatic Amino Acids

β-(1-Chloro-2-naphthyl)alanine serves as the optimal reference compound for SAR campaigns exploring halogen effects on aromatic amino acid antibacterial activity. The quantitative demonstration that 1-chloro substitution converts an inactive β-(2-naphthyl)alanine scaffold (MIC >200 µg/mL) into an active agent (MIC 20 µg/mL), and that chlorine outperforms bromine by 10-fold [1], provides a defined potency benchmark. Researchers can use this compound as a positive control to evaluate novel halogenated naphthylalanine derivatives while leveraging the established MIC values against L. plantarum 8014 and L. dextranicum 8086 as assay validation standards [1].

Gram-Positive-Selective Antibacterial Probe Development

The differential spectrum profile — active against L. plantarum and L. dextranicum (MIC 20 µg/mL) but inactive against E. coli (MIC >200 µg/mL) — makes β-(1-chloro-2-naphthyl)alanine a Gram-positive-selective tool compound [1]. This selectivity is valuable for: (i) discriminating between Gram-positive and Gram-negative targets in mixed-culture screening; (ii) studying lactobacillus-specific vulnerabilities in food microbiology or probiotic research; and (iii) serving as a selectivity control when benchmarking broad-spectrum agents such as 2-chlorotyrosine (E. coli MIC 2 µg/mL) [1].

Non-Classical Mechanism-of-Action Studies

The definitive demonstration that aromatic amino acid supplementation (Phe, Tyr, Trp at 40 µg/mL each) does not reverse β-(1-chloro-2-naphthyl)alanine-mediated growth inhibition — in contrast to 2-chlorotyrosine whose activity is reversed 30- to >300-fold [1] — positions this compound as a critical tool for distinguishing classical antimetabolite mechanisms from non-canonical antibacterial pathways. Researchers investigating bacterial targets beyond aromatic amino acid metabolism (e.g., cell wall biosynthesis, membrane integrity, or nucleic acid synthesis) can use this compound alongside 2-chlorotyrosine to rapidly classify the mechanism of novel antibacterial agents through competitive reversal assays [1].

Chemical Biology Probe Development for Target Identification

The unique gain-of-function SAR — where a single chlorine atom at position 1 of an otherwise inactive naphthylalanine scaffold confers measurable antibacterial activity [1] — makes β-(1-chloro-2-naphthyl)alanine a promising starting point for affinity-based probe development. The chlorine atom provides both a potency determinant and a potential handle for further derivatization or photoaffinity labeling. Coupled with the defined MIC values against two lactobacillus strains, this compound can serve as a scaffold for pull-down experiments aimed at identifying the molecular target(s) of naphthylalanine-based antibacterials, which remain uncharacterized [1].

Application
Selection Property
Validation Focus
Halogenated amino acid SAR research
Activity profile driven by halogen identity and position
Antimicrobial activity comparison with bromo and unsubstituted analogs
Gram-positive antimicrobial screening
Reported inactivity against E. coli (Gram-negative)
Selectivity confirmation against a broad-spectrum antimetabolite comparator
Non-canonical mechanism-of-action research
Inhibition not reversed by Phe/Tyr/Trp supplementation
Reversal assay benchmarking with a classical antimetabolite
Chemical biology probe development
Single-atom (Cl) gain-of-function scaffold
May support target identification studies
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